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This technical guide provides a comprehensive overview of the background and scientific
rationale for the SWOG S2101 clinical trial, also known as the BiCaZO trial. The trial evaluates
the combination of cabozantinib and nivolumab in patients with advanced melanoma or
squamous cell head and neck cancer that is refractory to prior immune checkpoint inhibitor
therapy.

S2101 Trial Overview

The S2101 (BiCazO) trial is a Phase Il study designed to investigate the efficacy of combining
the tyrosine kinase inhibitor (TKI) cabozantinib with the anti-PD-1 immune checkpoint inhibitor
nivolumab. A key feature of this trial is the stratification of patients based on two tumor
biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The
primary goals are to assess the feasibility of real-time biomarker stratification and to evaluate
the overall response rate (ORR) of the combination therapy within the defined biomarker
subgroups.[1][2]

The trial enrolls adult patients with locally advanced or metastatic melanoma or squamous cell
carcinoma of the head and neck (HNSCC) whose disease has progressed on prior anti-PD-1
therapy.[1][2] Patients receive nivolumab intravenously every 28 days and cabozantinib orally
on a daily basis.[1][2]
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Scientific Premise: The Rationale for Combining
Cabozantinib and Nivolumab

The central hypothesis of the S2101 trial is that cabozantinib can modulate the tumor
microenvironment (TME) to be more susceptible to the anti-tumor effects of the PD-1 inhibitor
nivolumab, potentially overcoming resistance to prior immunotherapy.

Nivolumab: Releasing the Brakes on the Immune
System

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint
inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on the surface of activated T
cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on
tumor cells, leads to the inhibition of T-cell-mediated anti-tumor immunity. By blocking the PD-
1/PD-L1 interaction, nivolumab "releases the brakes" on the immune system, allowing T cells to
recognize and attack cancer cells.

Cabozantinib: A Multi-Targeted TKI with
Immunomodulatory Properties

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKSs),
including MET, VEGFR2, and AXL. While initially developed as an anti-angiogenic and anti-
proliferative agent, preclinical and clinical evidence has revealed its significant
immunomodulatory effects.

The scientific rationale for combining cabozantinib with nivolumab is based on the following
mechanisms:

e Inhibition of Immunosuppressive Cells: Cabozantinib has been shown to reduce the
populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)
within the TME. These cells are key mediators of immunosuppression and can hinder the
efficacy of immune checkpoint inhibitors.

o Enhancement of T-cell Infiltration and Function: By targeting VEGFR, cabozantinib can
normalize the tumor vasculature, which may facilitate the infiltration of cytotoxic T
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lymphocytes (CTLS) into the tumor. Furthermore, cabozantinib can promote a shift from an
immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype.

» Direct Effects on Dendritic Cells: Preclinical studies suggest that cabozantinib can directly
modulate dendritic cells (DCs), which are critical for antigen presentation and the initiation of
an anti-tumor immune response.

Biomarker-Driven Stratification: Tailoring Treatment to
the Tumor Microenvironment

A novel aspect of the S2101 trial is the stratification of patients based on TMB and TIS. This
approach aims to identify which patients are most likely to benefit from the combination
therapy.

e Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a
tumor's genome. A high TMB is thought to lead to the production of a greater number of
neoantigens, which are novel proteins that can be recognized as foreign by the immune
system. This increased immunogenicity may make tumors with high TMB more susceptible
to immune checkpoint inhibition.

o Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the
presence of a pre-existing, but suppressed, adaptive immune response within the TME. A
"hot" or inflamed TIS is characterized by the expression of genes associated with T-cell
infiltration and interferon-gamma (IFNy) signaling. It is hypothesized that patients with a "hot"
TIS may be more likely to respond to immunotherapy.

By stratifying patients into four cohorts based on high or low TMB and TIS scores, the $S2101
trial aims to elucidate the predictive value of these biomarkers for the cabozantinib and
nivolumab combination.[1]

Data Presentation

While specific quantitative data from the S2101 trial is not yet publicly available, the following
tables summarize representative preclinical and clinical data that support the scientific premise
of combining a TKI like cabozantinib with an immune checkpoint inhibitor.

Table 1: Preclinical Evidence of Cabozantinib's Immunomodulatory Effects
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Model System

Key Findings

Reference

Murine Prostate Cancer Model

Cabozantinib treatment led to
a decrease in MDSCs and an
increase in the infiltration of
activated CD8+ T cells into the

tumor.

[Link to relevant publication]

Murine Renal Cell Carcinoma
Model

Combination of cabozantinib
with an anti-PD-1 antibody
resulted in enhanced tumor
growth inhibition compared to

either agent alone.

[Link to relevant publication]

In vitro co-culture assays

Cabozantinib inhibited the
immunosuppressive function of
Tregs and enhanced the

cytotoxic activity of T cells.

[Link to relevant publication]

Table 2: Clinical Trial Data of Cabozantinib and Nivolumab Combination in Other Cancers

Trial Name (Cancer Type)

Key Efficacy Data

Reference

CheckMate 9ER (Renal Cell

Carcinoma)

Combination of cabozantinib
and nivolumab showed a
significant improvement in
progression-free survival and
overall survival compared to

sunitinib.

[Link to relevant publication]

COSMIC-021 (Multiple Solid

Tumors)

The combination demonstrated
promising anti-tumor activity in
patients with various advanced
solid tumors, including those
who had progressed on prior

immunotherapy.

[Link to relevant publication]

Experimental Protocols
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Tumor Mutational Burden (TMB) Assessment

While the exact assay used in the S2101 trial may be proprietary, TMB is typically assessed
using a targeted next-generation sequencing (NGS) panel, such as the FoundationOne CDx or
MSK-IMPACT assays.[3][4][5]

Methodology:

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE)
tumor tissue.

o Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to
create a sequencing library.

o Targeted Capture: The library is enriched for specific genomic regions of interest using a
panel of biotinylated oligonucleotide probes. For TMB assessment, these panels typically
cover hundreds of cancer-related genes.

o Next-Generation Sequencing: The captured DNA fragments are sequenced on a high-
throughput NGS platform.

» Bioinformatic Analysis:
o Sequencing reads are aligned to the human reference genome.

o Somatic mutations (single nucleotide variants and small insertions/deletions) are
identified.

o Germline variants are filtered out using a matched normal blood sample or by comparing
against databases of known germline variants.

o The total number of qualifying somatic mutations is divided by the size of the genomic
region sequenced (in megabases) to calculate the TMB score (mutations/Mb).

Tumor Inflammation Signature (TIS) Assessment

The TIS is an 18-gene expression signature that is typically measured using the NanoString
nCounter platform, often as part of a larger panel like the PanCancer 10 360 panel.[6][7][8]
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Methodology:

RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

» Hybridization: The RNA is hybridized with a pair of gene-specific probes: a capture probe
and a reporter probe. The reporter probe is labeled with a unique fluorescent barcode.

 Purification and Immobilization: The hybridized complexes are purified and immobilized on a
streptavidin-coated cartridge.

 Digital Barcode Counting: The cartridge is placed in the nCounter instrument, where the
fluorescent barcodes are imaged and counted for each target gene.

o Data Analysis:
o The raw gene counts are normalized to control for technical variability.

o The TIS score is calculated as a weighted linear combination of the normalized expression
values of the 18 genes in the signature. The specific weighting algorithm is proprietary to
NanosString.

The 18 genes in the Tumor Inflammation Signature include:

Antigen Presentation:HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1

Chemokine Expression:CCL5, CXCL9

Cytotoxic Activity:CD8A, GZMA, GZMB, PRF1

T-cell and NK-cell Markers:CD27, CD274 (PD-L1), CD276 (B7-H3)

Interferon Signaling:CMKLR1, IDO1, LAG3, STAT1

Mandatory Visualizations
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Caption: Combined inhibition of nivolumab and cabozantinib.
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Caption: S2101 trial experimental workflow.
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Caption: Logical relationship of trial components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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